molecular formula C16H18N4O2 B11786170 Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Cat. No.: B11786170
M. Wt: 298.34 g/mol
InChI Key: GGHXKNVJIKYAHF-UHFFFAOYSA-N
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Description

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a complex organic compound that belongs to the pyridazine family Pyridazines are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction is known for its high regioselectivity and compatibility with various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and methylamino groups. This combination of features can enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl 3-(methylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C16H18N4O2/c1-17-15-9-13-10-20(8-7-14(13)18-19-15)16(21)22-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,17,19)

InChI Key

GGHXKNVJIKYAHF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C2CCN(CC2=C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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